methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
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Overview
Description
Methyl (1R,5S)-2-azabicyclo[310]hexane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the substitution of (1R,5S)-2-hydroxy-6,6-dimethyl-bicyclo[3.1.0]hexane-3-carboxylic acid 1,1-dimethyl-propyl ester by a hydroxyl compound to form a pyrrolidine compound. This intermediate is then subjected to cyanidation to yield 1,1-dimethylpropyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. Finally, deprotection of this intermediate results in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its unique structure and reactivity are valuable.
Mechanism of Action
The mechanism of action of methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
- (1R,5S)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
Uniqueness
Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C7H12ClNO2 |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-4-5(7)2-3-8-7;/h5,8H,2-4H2,1H3;1H/t5-,7+;/m0./s1 |
InChI Key |
RMFQRYMWXVTYRO-VOLNJMMDSA-N |
Isomeric SMILES |
COC(=O)[C@@]12C[C@@H]1CCN2.Cl |
Canonical SMILES |
COC(=O)C12CC1CCN2.Cl |
Origin of Product |
United States |
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